5-phosphonobenzene-1,3-dicarboxylic Acid

Descripción general

Descripción

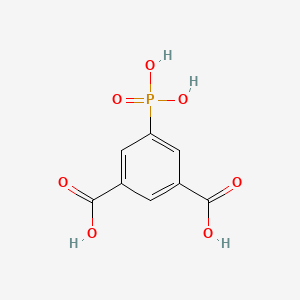

5-phosphonobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H7O7P It is a derivative of benzene, featuring both phosphonic acid and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phosphonobenzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with a phosphonating agent. One common method is the layered-solvothermal synthesis, where zinc acetate dihydrate reacts with this compound to form a three-dimensional rutile-type porous metal-organic framework .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the solvothermal method mentioned above can be scaled up for larger production, considering the appropriate reaction conditions and solvent systems.

Análisis De Reacciones Químicas

Types of Reactions

5-phosphonobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

Oxidation: Oxidation can lead to the formation of phosphonic acid derivatives.

Substitution: Substitution reactions yield various substituted benzene derivatives, depending on the reagents used.

Aplicaciones Científicas De Investigación

Catalysis

5-Phosphonobenzene-1,3-dicarboxylic acid has been extensively studied for its catalytic properties, particularly in carbon dioxide cycloaddition reactions.

- Case Study:

- A study demonstrated that metal-organic frameworks (MOFs) functionalized with this compound effectively catalyze the conversion of CO2 into cyclic carbonates. The framework's stability and high surface area enhance reaction efficiency, making it a promising candidate for sustainable chemical processes .

Environmental Remediation

The compound exhibits potential in the removal of heavy metal ions from aqueous solutions due to its chelating properties.

- Case Study:

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific functional properties.

- Case Study:

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-phosphonobenzene-1,3-dicarboxylic acid in its applications involves its ability to form stable complexes with metal ions. These complexes can create porous structures that facilitate various chemical reactions. The phosphonic and carboxylic acid groups interact with metal ions to form extended networks, which are crucial for the compound’s catalytic and conductive properties .

Comparación Con Compuestos Similares

Similar Compounds

Benzene-1,3-dicarboxylic acid: Lacks the phosphonic acid group, making it less versatile in forming metal-organic frameworks.

5-phosphonobenzene-1,4-dicarboxylic acid: Similar structure but different positional isomer, leading to different properties and applications.

Uniqueness

5-phosphonobenzene-1,3-dicarboxylic acid is unique due to its dual functional groups, which allow it to form complex structures with metals. This dual functionality enhances its utility in catalysis and materials science compared to compounds with only one type of functional group .

Actividad Biológica

5-Phosphonobenzene-1,3-dicarboxylic acid (H4pbdc) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of H4pbdc, focusing on its cytotoxic effects, applications in catalysis, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its phosphonic acid group and two carboxylic acid groups attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 239.15 g/mol. The presence of these functional groups makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.

Cytotoxicity

Recent studies have indicated that H4pbdc exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study investigating the cytotoxic effects of related compounds derived from Streptomyces sp. showed that similar dicarboxylic acids could induce apoptosis in HepG2 and MCF-7 cell lines, suggesting that H4pbdc may also possess similar properties .

Table 1: Cytotoxic Activity of Dicarboxylic Acids

| Compound | Cell Line | IC50 (µg/ml) | Effect on Normal Cells |

|---|---|---|---|

| H4pbdc | HepG2 | TBD | Low |

| H4pbdc | MCF-7 | TBD | Low |

| DMEHE (related) | HepG2 | 42 | 96.11% viability |

| DMEHE (related) | MCF-7 | 100 | 78.14% viability |

Note: TBD indicates that specific IC50 values for H4pbdc are yet to be determined.

The cytotoxic mechanism of H4pbdc is believed to involve interference with cellular functions such as the cell cycle, apoptosis, and inflammation pathways. Morphological changes observed in treated cells suggest that apoptosis may be induced through caspase activation and mitochondrial dysfunction, similar to other bioactive compounds derived from natural sources .

Applications in Catalysis

Beyond its biological activity, H4pbdc has been utilized as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Research has shown that when combined with metal ions like Zn²⁺ or Cd²⁺, H4pbdc can form stable structures that enhance catalytic efficiency in reactions such as olefin epoxidation . This dual functionality highlights the compound's potential in both medicinal chemistry and materials science.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of H4pbdc on various cancer cell lines using the MTT assay. The results indicated a concentration-dependent decrease in cell viability, particularly in malignant cells compared to normal fibroblast cells .

- MOF Synthesis : Another study demonstrated the synthesis of a MOF using H4pbdc as a ligand, which exhibited excellent catalytic properties for organic transformations. The framework's stability and reactivity were attributed to the unique coordination chemistry of the phosphonic acid groups .

Propiedades

IUPAC Name |

5-phosphonobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O7P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJNMXHKFWFNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)P(=O)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430811 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25062-54-8 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.